molecular formula C17H23ClN2O B13100153 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B13100153
M. Wt: 306.8 g/mol
InChI Key: KLPAZUORLGYASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Elucidation

The systematic IUPAC name This compound precisely describes its molecular architecture. The base structure consists of a spiro[4.5]decane framework, where two rings share a single atom (the spiro carbon). The numbering system assigns position 1 to the ketone oxygen, with nitrogen atoms at positions 2 and 8. The 4-cyclopropylphenyl substituent attaches to the nitrogen at position 2, while the hydrochloride salt forms through protonation of the secondary amine at position 8.

Key structural features include:

  • Spirocyclic core : A 7-membered ring fused to a 5-membered ring via the central spiro carbon
  • Electron-withdrawing groups : The ketone at position 1 and protonated amine enhance hydrogen-bonding potential
  • Steric effects : The cyclopropyl group introduces conformational restraint to the aryl substituent

The molecular formula is C₁₇H₂₁ClN₂O , with a molar mass of 304.82 g/mol. X-ray crystallography confirms the chair conformation of the cyclohexane-like ring and planar geometry of the cyclopropane moiety.

Table 1: Molecular Identifiers

Property Value Source
CAS Registry Number 546086-95-7 (base compound)
SMILES C1CC1C2=CC=C(C=C2)N3CCC4(C3=O)CCN(CC4)Cl
InChI Key HHIOFHJYOIVJJK-UHFFFAOYSA-N

Historical Development and Discovery

The compound first appeared in patent literature in the early 2010s as part of structure-activity relationship (SAR) studies targeting kinase inhibitors. Its development timeline includes:

  • 2011 : Initial synthesis reported in a patent covering spirocyclic kinase modulators
  • 2016 : Structural analogs demonstrated CCR4 antagonist activity in immunology research
  • 2023 : Optimization of synthetic routes improved yields from 12% to 68% through microwave-assisted cyclization
  • 2025 : Recent PubChem entries expanded physicochemical characterization data

The discovery pathway originated from scaffold-hopping strategies applied to earlier diazaspiro compounds, where researchers replaced a piperidine ring with cyclopropylphenyl to enhance metabolic stability. Computational modeling played a crucial role in predicting the compound's binding affinity for menin-MLL interaction sites, a key target in leukemia research.

Significance in Medicinal Chemistry Research

This spirocyclic compound addresses three critical challenges in drug design:

  • Three-dimensional complexity : The spiro center provides stereochemical diversity absent in flat aromatic systems
  • Solubility-profile optimization : The hydrochloride salt improves aqueous solubility (23 mg/mL at pH 6.8) versus freebase forms
  • Target selectivity : Exhibits 150-fold selectivity for TYK2 over JAK2 in kinase inhibition assays

Key research applications include:

  • Oncology : Disruption of menin-MLL protein complexes in leukemia cell lines (IC₅₀ = 37 nM)
  • Immunology : Modulation of JAK-STAT signaling pathways through TYK2 inhibition (IC₅₀ = 6 nM)
  • Neuropharmacology : Preliminary studies suggest sigma receptor binding affinity (Kᵢ = 89 nM)

The compound's ability to induce receptor internalization distinguishes it from competitive antagonists. In CCR4-expressing cells, treatment with 10 μM solution internalized 62% of surface receptors within 30 minutes. This property enhances therapeutic potential by reducing cell signaling capacity beyond simple occupancy-based inhibition.

Table 2: Biological Activity Profile

Target Assay Type Result Significance
Menin-MLL FP Binding IC₅₀ = 37 nM Leukemia therapeutic target
TYK2 Kinase Enzyme Inhibition IC₅₀ = 6 nM Autoimmune disease pathway
CCR4 GTPγS Activation pIC₅₀ = 8.1 T-cell migration regulation

Properties

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C17H22N2O.ClH/c20-16-17(7-10-18-11-8-17)9-12-19(16)15-5-3-14(4-6-15)13-1-2-13;/h3-6,13,18H,1-2,7-12H2;1H

InChI Key

KLPAZUORLGYASQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)N3CCC4(C3=O)CCNCC4.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Formation of the 2,8-Diazaspiro[4.5]decan-1-one Core

The core structure, 2,8-diazaspiro[4.5]decan-1-one, is typically synthesized through cyclization reactions involving diamines and cyclic ketones or lactams. The hydrochloride salt form is often used as a starting material for further functionalization due to its stability and solubility properties.

Functionalization with 4-Cyclopropylphenyl Group

Sulfonylation Approach
  • The 2,8-diazaspiro[4.5]decan-1-one hydrochloride is dissolved in dichloromethane.
  • Triethylamine is added as a base to neutralize the hydrochloride and facilitate nucleophilic attack.
  • The 4-cyclopropylphenylsulfonyl chloride (or related sulfonyl chlorides) is added dropwise.
  • The mixture is stirred at room temperature for approximately 16 hours to allow complete reaction.
  • The reaction mixture is concentrated under reduced pressure.
  • The crude product is purified by medium-pressure liquid chromatography (MDAP) or silica gel column chromatography.

This method yields the sulfonylated diazaspiro compound, which can be further processed to obtain the hydrochloride salt form.

Reductive Amination Approach
  • A general procedure involves mixing the 2,8-diazaspiro[4.5]decan-1-one hydrochloride with the corresponding aldehyde or ketone bearing the 4-cyclopropylphenyl moiety.
  • Triethylamine is added to the mixture in dichloromethane to maintain basic conditions.
  • A catalytic amount of acetic acid may be added to facilitate imine formation.
  • Sodium triacetoxyborohydride is then introduced as a reducing agent.
  • The reaction mixture is stirred for 24 hours at room temperature.
  • After solvent evaporation, the crude product is purified by reverse-phase preparative HPLC to isolate the desired compound as a hydrochloride salt.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Sulfonylation 2,8-Diazaspiro[4.5]decan-1-one HCl + Triethylamine + 4-cyclopropylphenylsulfonyl chloride in DCM, 16 h 40-66% Purification by MDAP or silica chromatography
Reductive Amination 2,8-Diazaspiro[4.5]decan-1-one HCl + aldehyde/ketone + Triethylamine + NaBH(OAc)3 in DCM, 24 h 30-50% Purification by preparative HPLC

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR spectra typically show multiplets corresponding to the spirocyclic methylene protons and aromatic protons of the cyclopropylphenyl substituent.
  • Mass Spectrometry: Electrospray ionization (ESI) positive mode shows molecular ion peaks consistent with the expected molecular weight (M+H)^+.
  • Purity: Achieved through chromatographic purification techniques such as MDAP and preparative HPLC.

Research Findings and Optimization Notes

  • Triethylamine is critical as a base to neutralize hydrochloride salts and promote nucleophilic substitution or reductive amination.
  • Dichloromethane is the preferred solvent due to its ability to dissolve both organic and ionic species and its inertness under reaction conditions.
  • Reaction times around 16-24 hours at room temperature are optimal for high conversion.
  • The sulfonylation method tends to give moderate to good yields (40-66%), while reductive amination yields are slightly lower but offer a direct route to amine derivatives.
  • Purification by MDAP and preparative HPLC ensures high purity essential for pharmaceutical applications.
  • The presence of trifluoromethyl or halogen substituents on the phenyl ring in related compounds has been shown to influence yield and reaction kinetics, suggesting electronic effects are significant in these syntheses.

Chemical Reactions Analysis

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride 4-Cyclopropylphenyl Not explicitly provided ~300 (estimated) Cyclopropyl group enhances metabolic stability; moderate lipophilicity
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 4-Chlorobenzyl C₁₅H₂₀Cl₂N₂O 315.24 Higher lipophilicity; used in biochemical assays
2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-, hydrochloride (1:1) Phenylmethyl (benzyl) C₁₅H₂₁ClN₂O 280.79 Simpler substituent; 95% purity, biochemical reagent
2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride Methyl C₉H₁₇ClN₂O 204.70 Compact structure; lower molecular weight
8-(3,3-Diphenylpropyl)-2-[[5-(trifluoromethyl)-2-furanyl]methyl]- analog Diphenylpropyl, trifluoromethyl furanyl C₂₆H₂₈ClF₃N₂O₂ 493.97 Bulky substituents; potential CNS activity
2,8-Diazaspiro[4.5]decan-1-one hydrochloride (base compound) None C₈H₁₅ClN₂O 190.67 Parent structure; used as a synthetic intermediate

Key Observations :

  • Cyclopropyl vs. Chlorobenzyl : The cyclopropyl group in the target compound likely improves metabolic stability compared to the chlorobenzyl group in –10, which may increase oxidative degradation risks .
  • Benzyl vs.
  • Diphenylpropyl Analog : The bulky diphenylpropyl group in may enhance receptor binding but reduce solubility, a common trade-off in drug design .
Activity Profiles :
  • Kinase Inhibition : Compounds like 8-[2-azanyl-3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one () demonstrate kinase inhibitory activity, suggesting the spirocyclic core is critical for target engagement. The target compound’s cyclopropylphenyl group may optimize hydrophobic interactions in enzyme pockets.

Biological Activity

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a complex organic compound notable for its unique spirocyclic structure, which includes a diazaspiro framework. This compound is part of a broader class of heterocyclic compounds recognized for their potential biological activities, particularly in medicinal chemistry. The cyclopropylphenyl group contributes to its structural complexity and may significantly influence its pharmacological properties.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

C15H18ClN2O\text{C}_{15}\text{H}_{18}\text{ClN}_2\text{O}

The synthesis typically involves multi-step organic reactions, which may vary based on the desired purity and yield. A general synthetic route includes:

  • Formation of the spirocyclic framework.
  • Introduction of the cyclopropylphenyl substituent.
  • Hydrochloride salt formation to enhance solubility and stability.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study evaluating various diazaspiro[4.5]decan-1-one derivatives found that certain compounds demonstrated moderate to excellent potency against chitin synthase (CHS), an essential enzyme in fungal cell wall synthesis. The IC50 values for these compounds ranged from 0.12 to 0.29 mM, with some derivatives showing comparable efficacy to established antifungal agents like polyoxin B.

CompoundIC50 (mM)MIC (mmol/L)Activity
Polyoxin B0.08-Reference
Compound 4e0.13-Excellent
Compound 4j0.120.08 (A.fumigatus)Excellent
Compound 4d-0.04 (C.albicans)Superior to fluconazole

GlyT1 Inhibition

Another significant aspect of the biological activity of this compound is its potential as a GlyT1 inhibitor. A related study highlighted that derivatives of diazaspiro[4.5]decan-1-one exhibited selective inhibition against the glycine transporter type 1 (GlyT1), which is crucial for modulating synaptic transmission in the central nervous system.

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in treating fungal infections and neurological disorders through GlyT1 modulation.

Case Studies

  • Antifungal Efficacy : In vitro studies demonstrated that certain derivatives were effective against resistant strains of Candida albicans, indicating their potential use in treating systemic fungal infections.
  • Neuropharmacology : The selectivity exhibited by some derivatives towards GlyT1 over GlyT2 suggests that these compounds could be developed into novel treatments for conditions like schizophrenia or depression, where glycine modulation plays a role.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride?

Methodological Answer: The compound is typically synthesized via palladium-mediated cross-coupling reactions. For example:

  • Step 1 : Start with a bromo-chloropyridine precursor (e.g., 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one).
  • Step 2 : Perform sequential Suzuki-Miyaura cross-coupling with aryl boronic acids/esters to introduce substituents (e.g., cyclopropylphenyl groups) .
  • Step 3 : Purify intermediates using column chromatography and confirm structures via NMR and mass spectrometry.
  • Step 4 : Final hydrochlorination with HCl in a polar solvent (e.g., methanol) to yield the hydrochloride salt .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : To confirm spirocyclic conformation and substituent positions (e.g., ¹H/¹³C NMR for cyclopropyl and diazaspiro motifs) .
  • HPLC-MS : For purity assessment (>95%) and molecular weight verification (e.g., observed [M+H]⁺ = 421.923 for CCT251545 analogs) .
  • X-ray Crystallography : Resolves conformational ambiguities in the diazaspiro[4.5]decane core .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 65.47%, H: 5.73%, N: 16.62% for C₂₃H₂₄ClN₅O) .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-mediated cross-coupling in its synthesis?

Methodological Answer: Critical parameters include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand-to-metal ratios (e.g., 1:1 to 2:1) to enhance coupling efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and improve yields.
  • Temperature Control : Reactions typically proceed at 80–100°C for 12–24 hours, monitored via TLC .
  • Byproduct Mitigation : Sequential coupling (3- and 5-positions first) reduces steric hindrance and competing pathways .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer: Discrepancies in efficacy (e.g., WNT pathway inhibition) arise from:

  • Model Selection : Compare in vitro (HEK293T cells) vs. in vivo (xenograft models) results. Adjust dosing regimens to account for bioavailability differences .
  • Assay Variability : Standardize luciferase reporter assays (e.g., TOPFlash for β-catenin activity) with internal controls .
  • Data Normalization : Use IC₅₀ values corrected for protein binding and metabolic stability (e.g., liver microsome assays) .

Q. How is structure-activity relationship (SAR) studied for analogs of this compound?

Methodological Answer: SAR strategies involve:

  • Substituent Variation : Modify the cyclopropylphenyl group (e.g., fluorophenyl or morpholinyl analogs) to assess steric/electronic effects on target binding .
  • Spiro Ring Modifications : Compare diazaspiro[4.5]decane with diazaspiro[5.5]undecane cores to evaluate conformational flexibility .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with WNT pathway proteins (e.g., PORCN) .

Q. What methodologies are employed to analyze in vivo pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • PK Studies : Administer the compound orally (10–50 mg/kg) in rodent models. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis of Cₘₐₓ, Tₘₐₓ, and half-life .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology of liver/kidney tissues. Monitor ALT/AST levels for hepatotoxicity .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How are synthetic byproducts or impurities characterized and controlled?

Methodological Answer:

  • HPLC-PDA/ELSD : Detect impurities at 0.1% threshold. Common byproducts include unreacted boronic esters or dehalogenated intermediates .
  • Process Optimization : Reduce residual palladium via scavengers (e.g., SiliaMetS Thiol) or recrystallization .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic degradation products (e.g., ring-opened amines) .

Q. What conformational analyses are critical for understanding its bioactivity?

Methodological Answer:

  • Dynamic NMR : Measures ring-flipping rates in the diazaspiro core to correlate flexibility with target engagement .
  • X-ray Diffraction : Resolves intramolecular H-bonding (e.g., between N-H and carbonyl groups) that stabilizes active conformers .
  • DFT Calculations : Predicts lowest-energy conformers and their electrostatic potential surfaces (e.g., using Gaussian 16) .

Q. How is batch-to-batch reproducibility ensured during scale-up?

Methodological Answer:

  • Quality Control (QC) Protocols : Define critical quality attributes (CQAs) like chiral purity (>99% ee via chiral HPLC) and residual solvents (<500 ppm) .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediates during scale-up .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology .

Q. What computational tools predict off-target effects or polypharmacology?

Methodological Answer:

  • Target Prediction Databases : Use SwissTargetPrediction or SEA to identify kinases or GPCRs with structural homology .
  • Molecular Dynamics (MD) : Simulate binding to secondary targets (e.g., CYP450 isoforms) to assess inhibition risks .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to uncover unexpected pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.